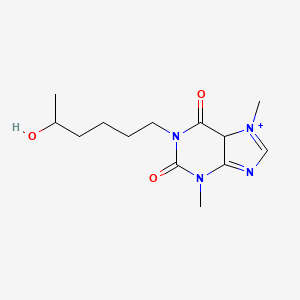
CID 156588464
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 156588464 is a useful research compound. Its molecular formula is C55H81O24 and its molecular weight is 1126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chemical compounds typically involves multiple steps, including the selection of starting materials, reagents, and solvents. The reaction conditions such as temperature, pressure, and time are optimized to achieve the desired product with high yield and purity. For example, a common synthetic route might involve:
Selection of Starting Materials: Choosing appropriate reactants that will undergo chemical transformations.
Reaction Conditions: Setting the temperature, pressure, and time to facilitate the reaction.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This involves:
Large-Scale Reactors: Using reactors that can handle large volumes of reactants.
Continuous Processes: Implementing continuous flow processes to increase efficiency.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde.
Scientific Research Applications
Chemical compounds are used in a wide range of scientific research applications, including:
Chemistry: As reagents or catalysts in various chemical reactions.
Biology: As probes or inhibitors in biological studies.
Medicine: As potential drug candidates or therapeutic agents.
Industry: In the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds can be identified based on their chemical structure or biological activity. For example:
Structural Analogs: Compounds with similar chemical structures.
Functional Analogs: Compounds with similar biological activities.
Uniqueness
The uniqueness of a compound can be highlighted by its specific chemical properties, biological activity, or industrial applications.
Conclusion
While specific details about the compound “CID 156588464” were not available, this article provides a general framework for understanding the preparation, reactions, applications, mechanism of action, and comparison of chemical compounds
Properties
Molecular Formula |
C55H81O24 |
|---|---|
Molecular Weight |
1126.2 g/mol |
InChI |
InChI=1S/C55H81O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-30,33-41,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,33+,34+,35-,36-,37+,38+,39-,40-,41+,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
InChI Key |
GYWDMVYHZDPGRT-WWHRFKJGSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C]1[C]([C@]2([C@@H](CC1(C)C)C3=CC[C@@H]4[C@]5(CC[C]([C@]([C@@H]5CC[C@]4([C@@]3(C[C]2O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)O[C]1[C](C2(C(CC1(C)C)C3=CCC4C5(CC[C](C(C5CCC4(C3(C[C]2O)C)C)(C)CO)OC6C(C(C([C](O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)


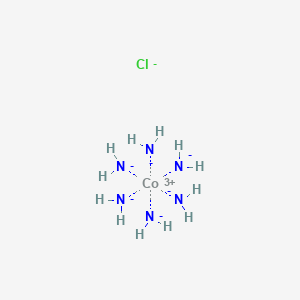
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
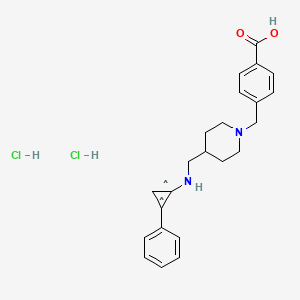
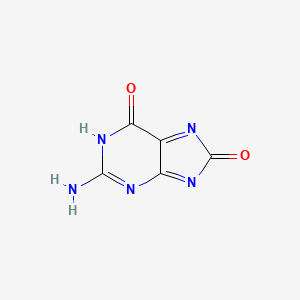

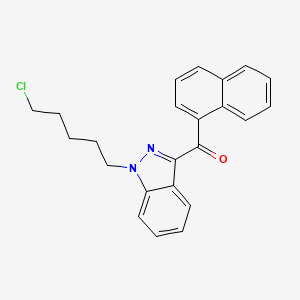
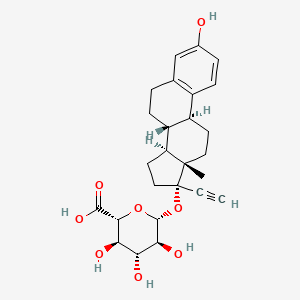
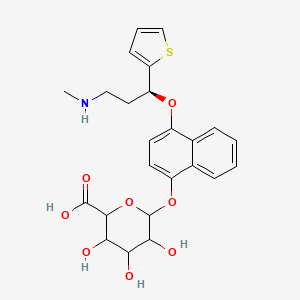
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)
![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
